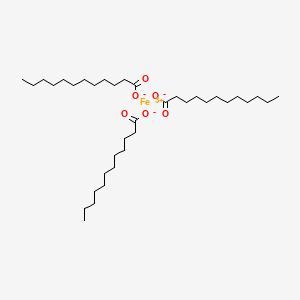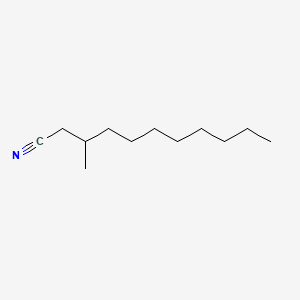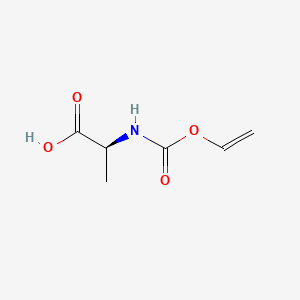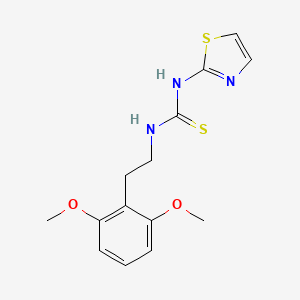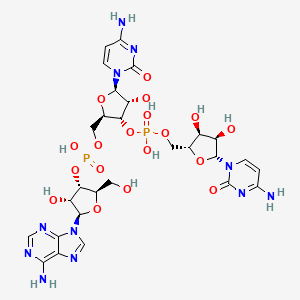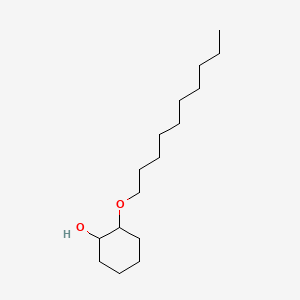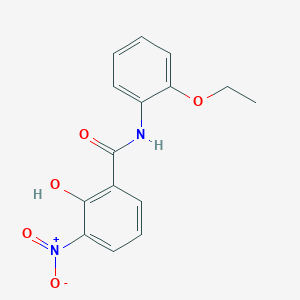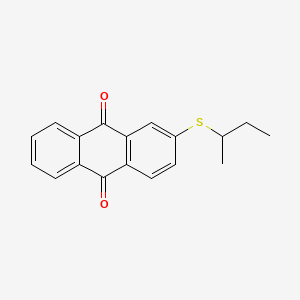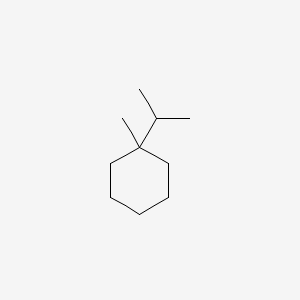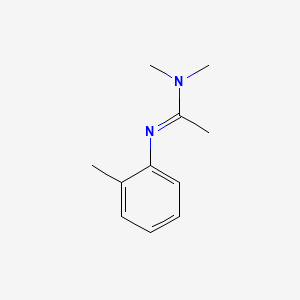![molecular formula C6H10O4 B12652522 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol CAS No. 72252-47-2](/img/structure/B12652522.png)
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trioxabicyclo[222]octane-4-methanol is a chemical compound with the molecular formula C7H12O4 It is known for its unique bicyclic structure, which includes three oxygen atoms forming a trioxabicyclo ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol typically involves the reaction of pentaerythritol with orthoformic esters under acidic conditions. The reaction proceeds through the formation of an intermediate orthoester, which then undergoes cyclization to form the trioxabicyclo structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade pentaerythritol and orthoformic esters, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control systems .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halides or amines.
Wissenschaftliche Forschungsanwendungen
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol involves its interaction with specific molecular targets and pathways. The compound’s trioxabicyclo structure allows it to form stable complexes with various biomolecules, influencing their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octane-4-methanol
- 4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane
- 2,6,7-Trioxabicyclo[2.2.2]octane-4-methyl-1-phenyl-
Uniqueness
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol is unique due to its specific trioxabicyclo structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile reagent in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
72252-47-2 |
|---|---|
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
2,6,7-trioxabicyclo[2.2.2]octan-4-ylmethanol |
InChI |
InChI=1S/C6H10O4/c7-1-6-2-8-5(9-3-6)10-4-6/h5,7H,1-4H2 |
InChI-Schlüssel |
WABHYJTYGYNPTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(COC(O1)OC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


